molecular formula C19H14Cl2N2O3S B278451 N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

Cat. No. B278451
M. Wt: 421.3 g/mol
InChI Key: QOBMMPNEDZQKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research due to its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell fate determination, differentiation, and proliferation. Inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Mechanism of Action

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide inhibits the Notch signaling pathway by targeting the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide binds to the active site of the γ-secretase complex, preventing the cleavage of the Notch receptor and subsequent activation of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of the Notch signaling pathway by N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in various cancer models. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing amyloid beta production and improving cognitive function. In cardiovascular diseases, N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to reduce inflammation and oxidative stress, leading to improved cardiac function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in lab experiments is its specificity for the Notch signaling pathway. This allows for the precise manipulation of this pathway without affecting other signaling pathways. However, one of the limitations of using N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is its relatively low solubility, which can affect its bioavailability and efficacy in vivo.

Future Directions

Several future directions for the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in scientific research include:
1. Development of more potent and selective γ-secretase inhibitors for the treatment of various diseases.
2. Investigation of the role of the Notch signaling pathway in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
3. Identification of biomarkers that can predict response to N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide treatment in cancer patients.
4. Investigation of the potential use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in combination with other therapies for the treatment of various diseases.
5. Development of novel drug delivery systems for N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide to improve its bioavailability and efficacy in vivo.
Conclusion:
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a chemical compound that has been widely used in scientific research due to its ability to inhibit the Notch signaling pathway. Inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation and oxidative stress. Despite its limitations, N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has shown great promise in scientific research, and further investigation of its potential therapeutic applications is warranted.

Synthesis Methods

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. This intermediate is then reacted with 4-aminophenol to form 3-(2,4-dichlorophenoxy)acetanilide, which is further reacted with thiophene-2-carboxylic acid to form N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied in scientific research due to its ability to inhibit the Notch signaling pathway. This pathway plays a critical role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

properties

Product Name

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3S/c20-12-6-7-16(15(21)9-12)26-11-18(24)22-13-3-1-4-14(10-13)23-19(25)17-5-2-8-27-17/h1-10H,11H2,(H,22,24)(H,23,25)

InChI Key

QOBMMPNEDZQKTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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